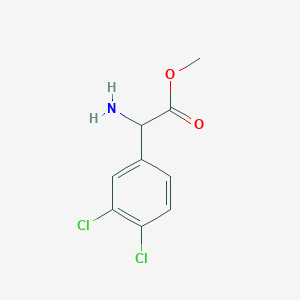

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a compound that belongs to the category of organic chemicals, characterized by the presence of both amino and acetate groups attached to a phenyl ring that carries two chlorine substituents. This compound is of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential for further chemical modifications.

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-amino-2-(3,4-dichlorophenyl)acetate involves reactions such as the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which is achieved by reacting alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride under specific conditions, resulting in high yields (Wang Guo-hua, 2008).

Molecular Structure Analysis

The molecular structure and characteristics of similar compounds have been explored through techniques such as FT-IR spectrometry, demonstrating the importance of structural characterization in understanding the properties and potential applications of these chemicals (Wang Guo-hua, 2008).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds, such as various organotin(IV) complexes, highlight the versatility and reactivity of these chemicals. These studies contribute to a broader understanding of how such compounds can be used in further synthetic applications (T. Baul et al., 2002).

Physical Properties Analysis

Investigations into the physical properties, including the synthesis and structural characterization of derivatives, provide insights into how the physical characteristics of these compounds can influence their chemical behavior and stability (A. Dobrydnev et al., 2018).

科学的研究の応用

Environmental Impact and Wastewater Treatment

Wastewater Treatment in the Pesticide Industry : The pesticide production industry, which uses compounds similar to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, generates high-strength wastewater containing toxic pollutants. Biological processes and granular activated carbon are widely used for treating such wastewater, showing 80-90% removal efficiency for a variety of compounds. These findings underscore the significance of adopting efficient treatment processes to mitigate the environmental impact of toxic pollutants (Goodwin et al., 2018).

Pharmacological Synthesis and Applications

Synthesis of Antithrombotic Drugs : Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is structurally related to compounds used in synthesizing antithrombotic drugs such as (S)-clopidogrel. The review by Saeed et al. (2017) provides an overview of synthetic methodologies for (S)-clopidogrel, an antiplatelet drug, highlighting the need for efficient synthesis methods due to its high demand (Saeed et al., 2017).

Herbicide Research and Ecotoxicology

Herbicide Toxicity and Environmental Concerns : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with similarities to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, indicates widespread environmental distribution and potential toxic effects on non-target organisms. Studies call for further investigation into the environmental fate, accumulation, and impact of low-level exposures to such compounds, emphasizing the need for updated regulations and protective measures (Islam et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) and histone deacetylase (hdac) .

Mode of Action

Compounds with similar structures have been shown to inhibit egfr and hdac . Inhibition of these targets can lead to a variety of cellular changes, including altered gene expression and cell cycle progression .

Biochemical Pathways

EGFR inhibition can affect cell proliferation and survival pathways, while HDAC inhibition can alter gene expression and cell differentiation .

Pharmacokinetics

Similar compounds are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and alter gene expression .

Action Environment

Similar compounds are typically stored in an inert atmosphere at 2-8°c to maintain stability .

特性

IUPAC Name |

methyl 2-amino-2-(3,4-dichlorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNQOTUSKXUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。